1-(3-(Trifluoromethyl)pyrazin-2-yl)ethan-1-one
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Overview
Description
1-(3-(Trifluoromethyl)pyrazin-2-yl)ethan-1-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Trifluoromethyl)pyrazin-2-yl)ethan-1-one typically involves the reaction of 3-amino-1,1,1-trifluoropropan-2-one hydrochloride with other reagents under controlled conditions. One common method involves the use of triethylamine in dichloromethane as a solvent, followed by the addition of isocyanates . The reaction is carried out at room temperature, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Trifluoromethyl)pyrazin-2-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives .
Scientific Research Applications
1-(3-(Trifluoromethyl)pyrazin-2-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-(Trifluoromethyl)pyrazin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol
- **1-(5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}thiophen-2-yl)ethan-1-one
- **3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo Pyrazine Derivatives
Uniqueness
1-(3-(Trifluoromethyl)pyrazin-2-yl)ethan-1-one is unique due to its specific trifluoromethyl substitution on the pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H5F3N2O |
---|---|
Molecular Weight |
190.12 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)pyrazin-2-yl]ethanone |
InChI |
InChI=1S/C7H5F3N2O/c1-4(13)5-6(7(8,9)10)12-3-2-11-5/h2-3H,1H3 |
InChI Key |
DWIVGHNFNMUTRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=CN=C1C(F)(F)F |
Origin of Product |
United States |
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